
2-Methyl-5-isopentylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-isopentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by its distinct odor and is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-5-isopentylpyrazine can be synthesized through the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . Various methods such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the compound from the reaction mixture .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to maximize yield and purity. High-pressure and high-temperature conditions (up to 140°C) are often used to increase the production of pyrazines, including this compound . Solvent extraction and chromatographic techniques are crucial in the purification process to ensure the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-isopentylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the pyrazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated pyrazine compounds.
Aplicaciones Científicas De Investigación
2-Methyl-5-isopentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a flavoring agent in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-isopentylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, influencing biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparación Con Compuestos Similares
2-Methyl-5-isopentylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,5-Dimethylpyrazine: Occurs naturally in asparagus, tea, and other foods, and is used as a flavoring agent.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō, known for its strong aromatic properties.
The uniqueness of this compound lies in its specific isopentyl substitution, which imparts distinct aromatic characteristics and influences its reactivity and applications.
Propiedades
Número CAS |
144514-05-6 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-9(3)6-12-10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
NLWRBWNTZWAQLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

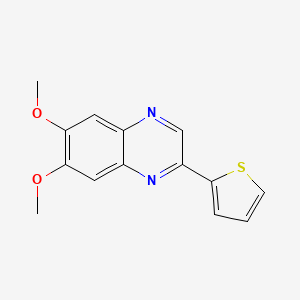
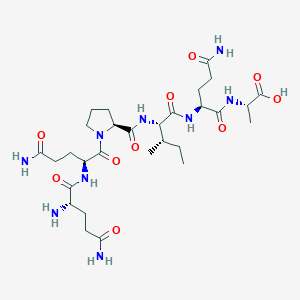
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
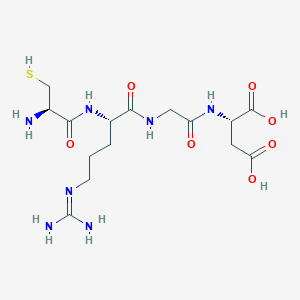

![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
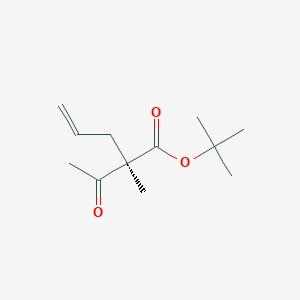

![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)
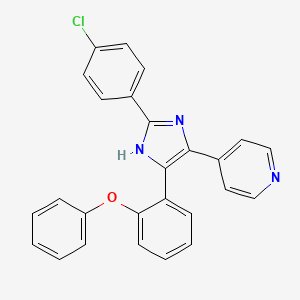

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
